molecular formula C19H24ClN5O3S B2605001 3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine CAS No. 1219906-65-6

3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2605001
CAS No.: 1219906-65-6
M. Wt: 437.94
InChI Key: QENSLCNQIRBVKH-UHFFFAOYSA-N
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Description

3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with piperazine and pyrrolidine groups, as well as a sulfonyl group attached to a chloromethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrrolidine groups. The sulfonyl group is then attached to the chloromethoxyphenyl moiety through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine, while nucleophilic substitution can be facilitated by bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound is of interest in medicinal chemistry for the development of new drugs, particularly those targeting specific pathways or diseases.

    Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as its role in a pharmaceutical formulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(morpholin-1-yl)pyridazine: Similar structure but with a morpholine group instead of pyrrolidine.

    3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine: Contains a piperidine group instead of pyrrolidine.

Uniqueness

The uniqueness of 3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3S/c1-28-17-5-4-15(14-16(17)20)29(26,27)25-12-10-24(11-13-25)19-7-6-18(21-22-19)23-8-2-3-9-23/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSLCNQIRBVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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